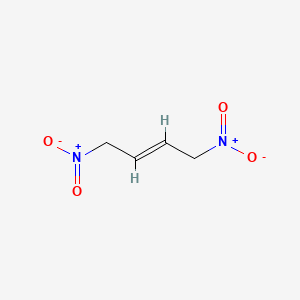

2-Butene, 1,4-dinitro-

Description

Historical Context and Early Investigations of Dinitrated Alkenes

The study of nitro compounds, and by extension dinitrated alkenes, has been a cornerstone of organic synthesis. researchgate.net Early research into these compounds was often driven by the desire to create new energetic materials and to understand the fundamental reactivity of the nitro group. The development of synthetic methods to introduce nitro groups into organic molecules has been a continuous area of research. researchgate.net

Investigations into the reactions of dinitroolefins, such as the work by Emmons and Freeman, laid the groundwork for understanding their chemical behavior. koreascience.kr These early studies explored reactions with various nucleophiles and set the stage for more detailed mechanistic and stereochemical investigations. koreascience.kroup.com The synthesis of related compounds, like 2,3-dinitro-2-butene, was also reported in this era, contributing to the growing knowledge of this class of compounds. oup.com

Contemporary Relevance in Organic Chemistry and Related Fields

In modern organic synthesis, dinitrated alkenes like 2-Butene (B3427860), 1,4-dinitro- are valuable intermediates. nih.gov The electron-withdrawing nature of the nitro groups activates the double bond, making it susceptible to a variety of chemical transformations. This reactivity is harnessed in the synthesis of more complex molecules, including nitrogen-containing heterocycles and other functionalized compounds. nih.govmoravek.com

The Michael addition of nucleophiles to nitroalkenes is a particularly important reaction, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. msu.edu This reaction has been extensively studied and continues to be a focus of research, with efforts to develop more efficient and stereoselective methods. msu.edu The dinitro functionality can also be a precursor to other functional groups, such as diamines, which are important building blocks in medicinal chemistry and materials science. msu.edu The broader field of alkene chemistry continues to evolve with the development of new catalytic systems and reactions, many of which can be applied to dinitrated alkenes. newworldencyclopedia.orgnih.gov

Structural Isomerism and Stereochemical Considerations within Dinitrobutenes

The presence of a double bond in 2-Butene, 1,4-dinitro- gives rise to geometric isomerism, resulting in cis and trans (or Z and E) isomers. allen.inlibretexts.org In these isomers, the arrangement of the substituent groups around the double bond differs. allen.insavemyexams.com The cis isomer has the substituents on the same side of the double bond, while the trans isomer has them on opposite sides. allen.insavemyexams.com This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer. allen.in

The stereochemistry of reactions involving dinitrobutenes is a critical aspect of their chemistry. For instance, in nucleophilic vinylic substitution reactions, the stereochemical outcome (retention, inversion, or convergence to a mixture of isomers) provides valuable insight into the reaction mechanism. oup.com Studies have shown that the nature of the nucleophile and the reaction conditions can influence the stereoselectivity of these reactions. oup.com For example, reactions of 2,3-dinitro-2-butene with certain nucleophiles have been observed to yield specific stereoisomers. koreascience.kroup.com

Below is a table summarizing the key properties of 2-Butene, 1,4-dinitro-.

📅 Interactive Data Table: Properties of 2-Butene, 1,4-dinitro-

| Property | Value | Reference |

| Molecular Formula | C4H6N2O4 | nih.govguidechem.com |

| Molecular Weight | 146.10 g/mol | nih.gov |

| IUPAC Name | (E)-1,4-dinitrobut-2-ene | nih.gov |

| CAS Number | 58473-18-0 | guidechem.com |

| Canonical SMILES | C(C=CCN+[O-])N+[O-] | guidechem.com |

Structure

3D Structure

Properties

CAS No. |

58473-18-0 |

|---|---|

Molecular Formula |

C4H6N2O4 |

Molecular Weight |

146.1 g/mol |

IUPAC Name |

(E)-1,4-dinitrobut-2-ene |

InChI |

InChI=1S/C4H6N2O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2/b2-1+ |

InChI Key |

RTEXYXIMTWPLML-OWOJBTEDSA-N |

SMILES |

C(C=CC[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

C(/C=C/C[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C(C=CC[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

1,4-dinitro-2-butene |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Butene, 1,4 Dinitro

Direct Nitration Approaches to Dinitroalkenes

Direct nitration offers a straightforward route to introduce nitro groups into an alkene framework. These methods typically involve the reaction of a butene derivative with a potent nitrating agent.

Nitration of Butene Derivatives

The direct nitration of butene derivatives, such as 1,3-butadiene (B125203), can yield 1,4-dinitro-2-butene. One documented method involves the reaction of 1,3-butadiene with dinitrogen tetroxide. orgsyn.org This process can also be carried out in the presence of iodine, which leads to the formation of 4-iodo-1-nitrobut-2-ene. researchgate.net Subsequent elimination of hydrogen iodide can then lead to the formation of a nitro-diene, indicating that the initial addition product is a functionalized dinitro-butene derivative.

Another approach is the electrophilic nitration of 2-butene (B3427860) using a mixture of nitric acid and sulfuric acid (mixed acid). However, this method can present challenges in controlling the regioselectivity, potentially leading to the formation of 1,2- or 1,3-dinitro isomers as byproducts. The reaction conditions, particularly temperature, must be carefully controlled to minimize side reactions like oxidation and polymerization.

A notable in-situ production of 1,4-dinitro-2-butene from 1,3-butadiene and dinitrogen tetroxide has been reported in the context of its subsequent conversion to other compounds. orgsyn.org

Mechanistic Aspects of Direct Nitration Reactions

The direct nitration of alkenes can proceed through either an ionic or a radical mechanism, depending on the specific nitrating agent and reaction conditions.

In the case of mixed acid nitration, the reaction is believed to proceed via an electrophilic addition mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The reaction is initiated by the protonation of the double bond to form a carbocation, which is then attacked by the nitronium ion at the terminal positions. A final deprotonation step stabilizes the molecule and yields the dinitroalkene.

When nitrogen oxides are used, the reaction may involve radical intermediates. For instance, the reaction of alkenes with dinitrogen tetroxide can lead to the formation of dinitro compounds and nitro-nitrates.

Indirect Synthesis Pathways via Functional Group Interconversions

Indirect methods provide alternative routes to 2-Butene, 1,4-dinitro- by transforming precursor molecules with pre-existing functional groups. These pathways often offer better control over the final product's structure.

Halogenation and Dehydrohalogenation Routes

A common strategy for the synthesis of alkenes is the dehydrohalogenation of alkyl halides. This approach can be adapted for the synthesis of 2-Butene, 1,4-dinitro-. A plausible route involves the nitration of a 1,4-dihalo-2-butene, such as 1,4-dichloro-2-butene or 1,4-dibromo-2-butene, which are commercially available. nih.govwikipedia.org The resulting dihalodinitrobutane can then undergo dehydrohalogenation to yield the desired dinitroalkene.

For example, the synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene has been achieved through the chlorination of 1,4-dinitro-2-butene to produce 2,3-dichloro-1,4-dinitrobutane, followed by dehydrochlorination. growingscience.commdpi.com This demonstrates the viability of using halogenated dinitrobutanes as key intermediates.

| Precursor | Reagents | Product | Yield | Reference |

| 1,4-Dinitro-2-butene | Cl₂, I₂ | 2,3-Dichloro-1,4-dinitrobutane | 76% | growingscience.com |

| 2,3-Dichloro-1,4-dinitrobutane | Pb(OAc)₂ | (1E,3E)-1,4-Dinitro-1,3-butadiene | 40% | growingscience.com |

Elimination Reactions from Precursor Compounds

Elimination reactions from suitable precursors are a versatile method for generating the double bond in 2-Butene, 1,4-dinitro-. A well-documented pathway to the related conjugated diene, (1E,3E)-1,4-dinitro-1,3-butadiene, utilizes 1,4-dinitrobutane-2,3-diol (B8047334) as a key intermediate. growingscience.commdpi.comnih.govmdpi.com

This multi-step synthesis begins with the condensation of nitromethane (B149229) and glyoxal (B1671930) to form 1,4-dinitrobutane-2,3-diol. mdpi.comnih.gov The diol is then acylated, typically with acetyl chloride, to yield 2,3-diacetoxy-1,4-dinitrobutane. growingscience.comnih.gov The final step involves the base-promoted elimination of two molecules of acetic acid to form the conjugated dinitrodiene. growingscience.comnih.gov While this route produces the diene, the intermediate 1,4-dinitrobutane-2,3-diol and its diacetate are critical precursors whose chemistry could potentially be directed towards the synthesis of 2-Butene, 1,4-dinitro- under different elimination conditions.

Another elimination-based approach involves the thermal desulfonylation of nitro-substituted sulfolene derivatives. Heating a precursor with nitro groups at the 1- and 4-positions of a sulfolene ring would lead to the extrusion of sulfur dioxide and the formation of the dinitroalkene.

| Precursor | Reagents | Intermediate | Final Product | Overall Yield | Reference |

| Nitromethane, Glyoxal | NaOH, CH₃OH | 1,4-Dinitrobutane-2,3-diol | (1E,3E)-1,4-Dinitro-1,3-butadiene | ~36% (for diol) | growingscience.com |

| 1,4-Dinitrobutane-2,3-diol | Acetyl chloride | 2,3-Diacetoxy-1,4-dinitrobutane | (1E,3E)-1,4-Dinitro-1,3-butadiene | up to 87% (for acetate) | growingscience.com |

| 2,3-Diacetoxy-1,4-dinitrobutane | KHCO₃ | - | (1E,3E)-1,4-Dinitro-1,3-butadiene | ~90% | growingscience.com |

Electrochemical Synthesis Methods

Electrochemical methods represent a modern and potentially greener approach to organic synthesis. While specific examples for the direct electrochemical synthesis of 2-Butene, 1,4-dinitro- are not extensively documented, the principles of electrochemical nitration are established for other classes of compounds, such as arenes. mdpi.com These methods typically involve the anodic oxidation of a nitrogen source, like nitrite (B80452) ions, to generate reactive nitrogen species that can then nitrate (B79036) the organic substrate. mdpi.com

Furthermore, there is a report of an electrochemical process for the direct oxidation of 1,4-dinitro-2-butene to (1E,3E)-1,4-dinitro-1,3-butadiene using bromine or iodine in the presence of a methanolic solution of potassium hydroxide (B78521). mdpi.comresearchgate.net This indicates that electrochemical methods can be employed in the chemistry of dinitrobutenes, suggesting a potential for the development of a direct electrochemical synthesis of 2-Butene, 1,4-dinitro- from a suitable butene precursor.

Stereoselective Synthesis of 2-Butene, 1,4-Dinitro- Isomers

The stereoselective synthesis of specific isomers of 2-Butene, 1,4-dinitro- is a critical area of research, as the geometric configuration of the molecule can significantly influence its chemical and physical properties. While direct stereoselective methods for the dinitration of 2-butene are not extensively documented, strategies often rely on the principle of stereospecific reactions, where the stereochemistry of a precursor molecule dictates the stereochemistry of the final product. masterorganicchemistry.cominflibnet.ac.invaia.com

A plausible and controlled route to obtaining stereochemically pure isomers of 2-Butene, 1,4-dinitro- involves a two-step process. This process begins with the stereoselective synthesis of a 2-butene-1,4-diol (B106632) isomer, followed by the conversion of the diol to the dinitro compound. The synthesis of (Z)-2-butene-1,4-diol, for example, has been achieved with high stereoselectivity. researchgate.netnih.gov This stereochemically defined diol can then serve as a precursor. The subsequent conversion of the hydroxyl groups to nitro groups, if proceeding with retention of configuration, would yield the corresponding (Z)-2-Butene, 1,4-dinitro-.

This strategy hinges on the stereospecificity of the second step, the nitration of the diol. While the direct nitration of 2-butene-1,4-diol to yield 2-Butene, 1,4-dinitro- is a subject for further research, the principle of using stereochemically pure starting materials is a fundamental approach in stereoselective synthesis. acs.org

The following table outlines the potential stereochemical outcomes of a synthesis strategy starting from stereoisomerically pure precursors.

| Precursor Stereoisomer | Potential Reaction | Anticipated Product Stereoisomer | Key Consideration |

|---|---|---|---|

| (Z)-2-Butene-1,4-diol | Stereospecific Dinitration | (Z)-2-Butene, 1,4-dinitro- | The nitration reaction must proceed with retention of the double bond geometry. |

| (E)-2-Butene-1,4-diol | Stereospecific Dinitration | (E)-2-Butene, 1,4-dinitro- | Maintaining the (E)-configuration of the double bond throughout the reaction sequence is crucial. |

| (E)-1,4-Dibromo-2-butene | Nucleophilic Substitution with Nitrite | (E)-2-Butene, 1,4-dinitro- | The substitution reaction should proceed without isomerization of the double bond. |

Catalytic Approaches in 2-Butene, 1,4-Dinitro- Synthesis

Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, milder reaction conditions, and improved selectivity. For the synthesis of 2-Butene, 1,4-dinitro-, catalytic approaches can be applied to either the direct nitration step or the synthesis of key precursors.

Solid Acid Catalysis for Nitration: The use of solid acid catalysts, such as zeolites, presents a promising alternative to traditional nitrating agents like mixed acids. Zeolite-catalyzed nitrations have demonstrated high regioselectivity in aromatic systems, and this principle could be extended to the nitration of alkenes or diols. The confined environment within the zeolite pores can influence the transition state of the reaction, potentially favoring the formation of the desired 1,4-dinitro product over other isomers.

Catalytic Synthesis of Precursors: An indirect catalytic approach involves the efficient synthesis of precursors like 2-butene-1,4-diol, which can then be converted to the target compound. The selective hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol is a well-established industrial process that utilizes various catalysts.

Schiff Base Modified Palladium Catalysts: These have shown excellent performance in the selective hydrogenation of 2-butyne-1,4-diol, achieving high conversion and selectivity to 2-butene-1,4-diol under mild conditions. chemicalbook.com

Silicon Carbide-Supported Platinum Catalysts: These catalysts also exhibit high selectivity for the formation of 2-butene-1,4-diol. chemicalbook.com

Ruthenium Catalysts: Ruthenium-based catalysts have been employed in the polycondensation of 2-butene-1,4-diol, demonstrating their ability to activate the diol for further transformations. nih.gov

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in different phases, such as an aqueous phase containing an inorganic salt (e.g., sodium nitrite) and an organic phase containing the substrate. wikipedia.orgoperachem.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile (nitrite ion) from the aqueous phase to the organic phase, where it can react with the substrate. crdeepjournal.orgresearchgate.netmdpi.com This methodology could be particularly useful for the nucleophilic substitution of a dihalo-2-butene precursor with nitrite ions to form 2-Butene, 1,4-dinitro-.

The table below summarizes potential catalytic approaches for the synthesis of 2-Butene, 1,4-dinitro- or its precursors.

| Catalytic Strategy | Catalyst Example | Potential Application | Anticipated Advantage |

|---|---|---|---|

| Solid Acid Catalysis | H-Beta Zeolite | Direct nitration of 2-butene or 2-butene-1,4-diol | Improved regioselectivity and easier catalyst separation. |

| Catalytic Hydrogenation (Precursor Synthesis) | Schiff Base Modified Pd Catalyst | Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol. chemicalbook.com | High conversion and selectivity under mild conditions. chemicalbook.com |

| Catalytic Hydrogenation (Precursor Synthesis) | Pt/SiC | Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol. chemicalbook.com | High selectivity and conversion. chemicalbook.com |

| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts | Nitration of 1,4-dihalo-2-butene with a nitrite salt. | Facilitates reaction between immiscible reactants, potentially increasing yield and reaction rate. wikipedia.orgcrdeepjournal.orgresearchgate.net |

Reactivity and Organic Transformations of 2 Butene, 1,4 Dinitro

Reactions Involving the Carbon-Carbon Double Bond

The electronic nature of the C=C double bond in 2-Butene (B3427860), 1,4-dinitro- is significantly altered by the presence of the two nitro groups. These groups exert a powerful electron-withdrawing effect (both inductive and resonance), which decreases the electron density of the double bond. This deactivation profoundly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, which typically act as nucleophiles due to the electron-rich nature of their π-bond. chemistrysteps.com However, in 2-Butene, 1,4-dinitro-, the double bond is severely electron-deficient. Consequently, it is expected to be highly unreactive towards common electrophiles.

Reactions with strong Brønsted acids (like HBr, HCl) or halogens (Br₂, Cl₂) that readily add across typical alkenes would be significantly disfavored. msu.edu The initial step of these reactions involves the attack of the π-bond on the electrophile to form a carbocation intermediate. The strong deactivating effect of the nitro groups would destabilize any developing positive charge on an adjacent carbon, making the activation energy for this step prohibitively high under standard conditions.

Table 1: Predicted Reactivity in Electrophilic Addition

| Reagent (Electrophile) | Expected Reactivity with 2-Butene, 1,4-dinitro- | Rationale |

|---|---|---|

| HBr, HCl, HI | Very low to negligible | Electron-deficient double bond repels the electrophilic proton; resulting carbocation intermediate is destabilized. |

| Br₂, Cl₂ | Very low to negligible | Pi-bond lacks sufficient electron density to polarize the halogen molecule and initiate the reaction. |

| H₂SO₄ / H₂O (Hydration) | Very low to negligible | The initial protonation step is highly unfavorable due to the deactivating nitro groups. |

Nucleophilic Addition Reactions

While unreactive towards electrophiles, the electron-poor nature of the double bond in 2-Butene, 1,4-dinitro- makes it an excellent substrate for nucleophilic addition. libretexts.org This type of reaction, often referred to as conjugate addition or Michael addition, involves the attack of a nucleophile on one of the carbons of the double bond. wikipedia.org

The reaction mechanism proceeds via the attack of a nucleophile (Nu⁻) on the β-carbon relative to one of the nitro groups. The resulting negative charge is not localized on the α-carbon but is delocalized through resonance onto the oxygen atoms of the nitro group, forming a stable nitronate anion intermediate. Subsequent protonation of this intermediate yields the final addition product. wikipedia.org A wide range of soft nucleophiles are suitable for this transformation. youtube.com

Table 2: Examples of Nucleophiles for Conjugate Addition

| Nucleophile Type | Example Reagent | Expected Product Type |

|---|---|---|

| Amines | Secondary amines (e.g., diethylamine) | 2-(Dialkylamino)-1,4-dinitrobutane |

| Thiolates | Sodium thiophenoxide (PhSNa) | 2-(Phenylthio)-1,4-dinitrobutane |

| Enolates | Diethyl malonate + base | Adduct from malonic ester addition |

| Cyanide | Sodium cyanide (NaCN) | 2,5-dinitropentanenitrile |

Cycloaddition Chemistry (e.g., Diels-Alder Reactions)

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The most prominent among these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). organic-chemistry.org

The reactivity in a Diels-Alder reaction is generally enhanced when the dienophile is substituted with electron-withdrawing groups. masterorganicchemistry.com The two nitro groups on 2-Butene, 1,4-dinitro- make it a highly activated, electron-poor dienophile. It is therefore expected to react readily with electron-rich dienes to form six-membered rings. organic-chemistry.orgmasterorganicchemistry.com The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step. youtube.com

For example, a reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to proceed efficiently to yield a substituted cyclohexene (B86901) derivative.

Reactions of the Nitro Functional Groups

The nitro groups themselves are key sites of reactivity in the 2-Butene, 1,4-dinitro- molecule, participating in reduction reactions and influencing the acidity of adjacent protons.

Reduction Pathways of Nitro Groups

The reduction of nitro groups to primary amines is a fundamental transformation in organic synthesis. Several methods are available for this conversion, though their compatibility with the C=C double bond varies.

Catalytic Hydrogenation: Using reagents like hydrogen gas (H₂) with a metal catalyst (e.g., Palladium, Platinum, or Nickel) is a common method for nitro group reduction. However, this method would likely also reduce the carbon-carbon double bond, leading to the formation of butane-1,4-diamine.

Dissolving Metal Reductions: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid (like HCl) are effective for the selective reduction of nitro groups to amines, often leaving carbon-carbon double bonds intact. This method could potentially yield but-2-ene-1,4-diamine.

Sulfide (B99878) Reductions: Reagents like sodium hydrosulfide (B80085) (NaSH) or ammonium (B1175870) sulfide ((NH₄)₂S) can be used for the selective reduction of one nitro group in a dinitro compound, although controlling the selectivity can be challenging. stackexchange.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Expected Major Product | Selectivity Notes |

|---|---|---|

| H₂ / Pd-C | Butane-1,4-diamine | Typically reduces both nitro groups and the C=C double bond. |

| Fe / HCl | But-2-ene-1,4-diamine | Generally selective for the nitro groups, leaving the C=C double bond intact. |

| SnCl₂ / HCl | But-2-ene-1,4-diamine | Another classic method for selective nitro group reduction. |

Reactions with Basic Reagents and Anionic Intermediates

The protons on the carbon atoms adjacent to the nitro groups (the α-protons at the C1 and C4 positions) are significantly acidic. libretexts.org This increased acidity is due to the strong electron-withdrawing nature of the nitro group and, more importantly, the resonance stabilization of the resulting conjugate base. reddit.com

When treated with a base (e.g., an alkoxide like sodium ethoxide), a proton can be removed from C1 or C4 to form a carbanion. This anion is not localized on the carbon; it is a resonance-stabilized nitronate anion, with the negative charge shared between the α-carbon and the two oxygen atoms of the nitro group. reddit.com

The formation of this stable anionic intermediate is a key feature of the chemistry of nitroalkanes. This nitronate anion can then act as a nucleophile in other reactions, such as alkylation or addition to carbonyl compounds (a reaction known as the Henry Reaction or nitro-aldol reaction).

Rearrangement Reactions and Isomerizations

Rearrangement reactions involving 2-Butene, 1,4-dinitro- are primarily centered around the concept of allylic shifts, where the double bond migrates. An allylic rearrangement is a characteristic reaction of compounds possessing an allylic system, which is a double bond adjacent to a carbon atom bearing a substituent. In the case of 2-Butene, 1,4-dinitro-, the nitro groups are positioned on carbons allylic to the double bond.

Theoretically, 2-Butene, 1,4-dinitro- could undergo an allylic shift to form its isomer, 1,4-dinitro-1-butene. This type of isomerization is plausible under certain reaction conditions, particularly those that favor the formation of a resonance-stabilized intermediate. lscollege.ac.in The driving force for such a rearrangement would be the relative thermodynamic stabilities of the two isomers.

In nucleophilic substitution reactions under conditions that favor an S(_N)1 mechanism, the formation of a carbocation intermediate with several resonance structures can lead to a mixture of products, a phenomenon known as an S(_N)1' substitution. lscollege.ac.in For 2-Butene, 1,4-dinitro-, while direct evidence for its isomerization is not extensively documented in readily available literature, the general principles of allylic rearrangements suggest its potential to exist in equilibrium with its isomers under specific catalytic or thermal conditions. The stability of the conjugated system in 1,4-dinitro-1-butene might provide a thermodynamic driving force for such an isomerization.

It is important to note that the presence of the electron-withdrawing nitro groups can influence the stability of any potential carbocationic intermediates, which in turn affects the facility of such rearrangements. youtube.com

Role as a Synthetic Intermediate for Complex Molecular Architectures

2-Butene, 1,4-dinitro- serves as a valuable intermediate in the synthesis of more complex molecules, particularly conjugated nitrodienes which are themselves versatile building blocks in organic synthesis. nih.gov

One of the primary applications of 2-Butene, 1,4-dinitro- is in the synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene. This transformation can be achieved through a two-step process involving halogenation followed by dehydrohalogenation. For instance, chlorination of 1,4-dinitro-2-butene yields 2,3-dichloro-1,4-dinitrobutane, which upon subsequent elimination of two molecules of hydrogen chloride, affords the desired (1E,3E)-1,4-dinitro-1,3-butadiene. nih.gov An alternative method involves the reaction of 1,4-dinitro-2-butene with an alkali metal hydroxide (B78521) to form an alkaline salt, which is then treated with a halogen to produce the conjugated diene. google.com

The resulting (1E,3E)-1,4-dinitro-1,3-butadiene is a highly functionalized diene that can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings. nih.govwikipedia.org These cyclic products can then be further modified, demonstrating the utility of 2-Butene, 1,4-dinitro- as a precursor to complex molecular scaffolds.

Another documented use of 2-Butene, 1,4-dinitro- as a synthetic intermediate is in the preparation of nitroacetaldehyde diethyl acetal. In this process, 1,4-dinitro-2-butene is produced in situ from the reaction of 1,3-butadiene (B125203) and dinitrogen tetroxide. The intermediate is then subjected to ozonolysis in the presence of ethanol (B145695) to yield the desired nitroacetaldehyde diethyl acetal. orgsyn.org This showcases the role of 2-Butene, 1,4-dinitro- as a transient but crucial species in a multi-step synthesis.

The following table summarizes the key transformations where 2-Butene, 1,4-dinitro- acts as a synthetic intermediate:

| Starting Material(s) | Intermediate | Reagents | Product | Reference(s) |

| 1,4-dinitro-2-butene | - | 1. Cl₂, I₂ 2. Base (elimination) | (1E,3E)-1,4-dinitro-1,3-butadiene | nih.gov |

| 1,4-dinitro-2-butene | Alkaline salt of 1,4-dinitro-2-butene | 1. Alkali metal hydroxide 2. Halogen | (1E,3E)-1,4-dinitro-1,3-butadiene | google.com |

| 1,3-Butadiene | 1,4-dinitro-2-butene (in situ) | 1. N₂O₄ 2. O₃, Ethanol | Nitroacetaldehyde diethyl acetal | orgsyn.org |

Mechanistic Investigations of 2 Butene, 1,4 Dinitro Reactivity

Reaction Kinetics and Rate Law Determinations

The rate of a chemical reaction is described by a rate law, an equation that relates the reaction rate to the concentrations of the reactants. libretexts.org For a reaction to occur, reactant molecules must collide with sufficient energy and proper orientation. The rate law is determined experimentally and cannot be predicted from the reaction stoichiometry alone. youtube.com It takes the general form:

Rate = k[A]m[B]n

Here, k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and the exponents m and n are the individual reaction orders with respect to each reactant. youtube.com

For reactions involving 2-Butene (B3427860), 1,4-dinitro-, such as nucleophilic vinylic substitution, the mechanism dictates the rate law. If the reaction proceeds through a bimolecular pathway (involving two molecules in the rate-determining step), it is expected to follow second-order kinetics. libretexts.orglibretexts.org For example, in a bimolecular nucleophilic substitution (SN2-type) reaction, the rate would depend on the concentration of both the dinitroalkene substrate and the nucleophile. libretexts.org

Rate = k[2-Butene, 1,4-dinitro-][Nucleophile]

While specific rate constants for 2-Butene, 1,4-dinitro- are not readily found in the examined literature, kinetic studies on analogous nucleophilic substitutions of dinitroaromatic compounds, like 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes, have shown complex kinetics with rates dependent on the concentrations of both the substrate and the nucleophile, sometimes with catalysis by a second molecule of the nucleophile. researchgate.net This suggests that the kinetics of reactions involving 2-Butene, 1,4-dinitro- would be similarly sensitive to reactant concentrations and reaction conditions.

Elucidation of Reaction Mechanisms

Understanding whether a reaction proceeds in a single, coordinated step (concerted) or through multiple steps involving intermediates (stepwise) is fundamental to elucidating its mechanism. psiberg.comdifferencebetween.com Techniques such as stereochemical analysis and the study of kinetic isotope effects are powerful tools for making this distinction. diva-portal.org

In the context of activated olefins like dinitroalkenes, nucleophilic vinylic substitution is a prominent reaction. These reactions can theoretically occur via a single concerted step or, more commonly, a stepwise addition-elimination pathway. oup.com

Strong evidence for a stepwise mechanism for this class of compounds comes from stereochemical studies on isomers like 2,3-dinitro-2-butene and 3,4-dinitro-3-hexene. koreascience.kroup.com Research has shown that when either the pure (E)- or (Z)-isomer of the starting dinitroalkene is reacted with a nucleophile, the reaction leads to a mixture of (E)- and (Z)-products with the same characteristic ratio. koreascience.kr This phenomenon, known as the "convergence of stereochemistry," strongly indicates the formation of a common intermediate that has a lifetime sufficient for bond rotation to occur before the subsequent elimination step. koreascience.kr A concerted mechanism, being a single-step process, would be expected to be stereospecific, with the stereochemistry of the reactant directly determining the stereochemistry of the product. The observed convergence rules out a concerted pathway for these nucleophilic substitution reactions. koreascience.kr

The most common mechanism for nucleophilic vinylic substitution is a two-step addition-elimination process. oup.com This pathway is particularly favored for substrates like dinitroalkenes where the electron-withdrawing nitro groups can effectively stabilize the intermediate.

The stepwise addition-elimination mechanism proceeds through a distinct, albeit transient, intermediate. In the reaction of a dinitroalkene with a nucleophile, the initial attack of the nucleophile on the double bond forms a carbanion intermediate. oup.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the oxygen atoms of the nitro group, forming a nitronate anion. msu.edu

Mechanism of Nucleophilic Vinylic Substitution:

Addition Step: The nucleophile (Nu-) attacks one of the carbons of the double bond, breaking the π-bond and forming a new C-Nu bond. This creates a carbanion intermediate stabilized by the adjacent nitro group.

Rotation: The single bond in the intermediate can rotate, allowing for interconversion between different conformations.

Elimination Step: The leaving group (one of the nitro groups, as NO2-) is expelled, and the π-bond is reformed, yielding the final substitution product. oup.com

The formation of this stabilized carbanion is the hallmark of the stepwise mechanism for these reactions. koreascience.kroup.com In other potential reactions, such as those initiated by electron transfer, radical anion intermediates could be formed, as has been observed in studies of 1,4-dinitrobenzene (B86053). rsc.org

Transition State Characterization

The transition state is the highest energy point on the reaction coordinate between reactants and intermediates or products. msu.edu While transition states are transient and cannot be isolated, their structure can be inferred from kinetic data and product distributions.

In the nucleophilic substitution of α,β-dinitroolefins, the stereochemical outcome provides insight into the nature of the intermediate and the transition states leading to its formation and decomposition. For example, when 2,3-dinitro-2-butene reacts with amines or thiocyanate, only the (Z)-isomer of the product is formed, regardless of the starting material's configuration. oup.com This suggests a strong preference in the transition state for a conformation where an attractive interaction occurs between the incoming nucleophile and the remaining nitro group. This interaction could be a hydrogen bond or another electrostatic attraction that stabilizes the transition state leading to the (Z)-product, making this pathway significantly more favorable. koreascience.kroup.com

The table below, derived from studies on 2,3-dinitro-2-butene and 3,4-dinitro-3-hexene, illustrates the stereochemical outcomes, which reflect the nature of the intermediates and transition states. oup.com

Interactive Table: Stereochemistry of Nucleophilic Substitution on Dinitroalkenes oup.com

| Substrate | Nucleophile | Solvent | Product E/Z Ratio |

|---|---|---|---|

| 2,3-Dinitro-2-butene | NH₃ | EtOH | Z only |

| 2,3-Dinitro-2-butene | CH₃NH₂ | EtOH | Z only |

| 3,4-Dinitro-3-hexene | Morpholine | MeCN | Z only |

| 2,3-Dinitro-2-butene | NaSCN | EtOH | Z only |

| 3,4-Dinitro-3-hexene | p-MeC₆H₄SH | EtOH | 2/3 |

This table shows the stereochemical outcome of reacting E- or Z-isomers of dinitroalkenes with various nucleophiles. The formation of a single Z-isomer or a converged E/Z mixture points to a stepwise mechanism.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound effect on the reaction rate and even the mechanism itself. allrounder.ai This is particularly true for reactions that involve charged intermediates or transition states. Polar solvents, for instance, are effective at stabilizing charged species through solvation. allrounder.ai

In the context of the stepwise nucleophilic substitution of dinitroalkenes, the formation of a charged carbanion intermediate is a key step. The choice of solvent can influence the stability of this intermediate and the transition states leading to it.

Polar Protic Solvents (e.g., Ethanol (B145695), EtOH): These solvents can stabilize both anions and cations. For the dinitroalkene reaction, a protic solvent can stabilize the anionic carbanion intermediate, potentially affecting the rates of the addition and elimination steps. oup.com

Polar Aprotic Solvents (e.g., Acetonitrile, MeCN): These solvents are also polar but lack acidic protons. They are effective at solvating cations but less so for anions. Their influence on the reaction would differ from that of protic solvents, potentially altering the lifetime of the intermediate and the observed product ratios. oup.com

Studies on the reaction of 2,3-dinitro-2-butene with p-toluenethiol in ethanol show a product ratio of 1:3 (E:Z). koreascience.kr This demonstrates that even with a less interactive nucleophile, the solvent environment plays a role in the reaction pathway. Furthermore, research on the related 1,4-dinitrobenzene radical anion has shown that the rate of intramolecular electron exchange is highly dependent on the solvent, with rates varying by an order of magnitude between methanol (B129727) and octanol. rsc.org This highlights the critical role that solvent choice would play in modulating the kinetics and mechanism of any reaction involving 2-Butene, 1,4-dinitro-, whether it proceeds through ionic or radical intermediates.

Theoretical and Computational Chemistry Studies of 2 Butene, 1,4 Dinitro

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of 2-butene (B3427860), 1,4-dinitro-. These methods allow for the examination of molecular orbitals, charge distribution, and the relative energies of different molecular arrangements.

The conformational analysis of 2-butene, 1,4-dinitro- involves the study of the spatial arrangement of its atoms and the associated potential energy. The molecule's structure is defined by the C-C single bond rotations and the geometry around the C=C double bond. For the analogous compound butane, the anti conformation, where the terminal methyl groups are farthest apart, is the most stable. organicchemistrytutor.comlibretexts.org In contrast, the eclipsed conformations represent energy maxima due to steric hindrance. organicchemistrytutor.com

For 2-butene, 1,4-dinitro-, the presence of the nitro groups introduces additional complexity. The strong electron-withdrawing nature of the nitro groups influences the electronic environment of the entire molecule. In the related compound trans-2,3-dimethyl-1,4-dinitro-2-butene, X-ray crystallography has provided experimental data on its solid-state conformation. ucl.ac.uk Theoretical calculations on 1,4-butanediol (B3395766) and 2-butene-1,4-diol (B106632) have shown that different conformers possess distinct stabilities, which in turn affects their reactivity. researchgate.net It is expected that for 2-butene, 1,4-dinitro-, the trans isomer is more stable than the cis isomer due to reduced steric repulsion between the nitro groups. Within the trans isomer, staggered conformations around the C-C single bonds are anticipated to be energetically favorable.

| Isomer | Conformation | Postulated Relative Stability | Reasoning |

|---|---|---|---|

| trans | Anti (staggered) | Most Stable | Minimized steric hindrance between nitro groups. |

| trans | Gauche (staggered) | Less Stable | Some steric interaction between nitro groups. |

| cis | - | Least Stable | Significant steric repulsion between nitro groups on the same side of the double bond. |

Bond dissociation energy (BDE) is a critical parameter for understanding the thermal stability and reactivity of a molecule. It represents the enthalpy change required to break a specific bond homolytically. chemistrymalta.comucsb.edu For nitroalkanes, the C-N bond is typically the weakest and its cleavage is often the initial step in thermal decomposition. The BDE can be calculated using computational methods, and these values are essential for predicting reaction thermodynamics. researchgate.net

| Bond | Typical BDE (kJ/mol) |

|---|---|

| C-H (alkane) | ~413 |

| C-C (alkane) | ~348 |

| C=C (alkene) | ~614 |

| C-N (nitroalkane) | ~250-290 |

| N=O (nitro group) | ~480-490 |

Prediction of Reactivity Indices and Sites

Computational chemistry allows for the calculation of various reactivity indices that help predict the most likely sites for chemical attack. These indices are derived from the electronic structure of the molecule. For instance, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate regions susceptible to electrophilic and nucleophilic attack, respectively.

The nitro groups in 2-butene, 1,4-dinitro- are strongly electron-withdrawing, which significantly impacts the molecule's reactivity. This electronic effect makes the double bond electron-deficient and susceptible to nucleophilic attack. Furthermore, the nitro groups themselves can undergo reduction to form amines. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative measures of the charge distribution, highlighting the electrophilic and nucleophilic centers within the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products and to calculate the activation energies for different reaction pathways. researchgate.net

For 2-butene, 1,4-dinitro-, potential reactions include addition to the double bond, reduction of the nitro groups, and elimination reactions. Computational studies on the reactions of related nitro-substituted butadienes have elucidated complex, multi-step mechanisms. growingscience.com For example, the reaction of 2'-deoxyadenosine (B1664071) with cis-2-butene-1,4-dial was analyzed computationally to generate a Gibbs free-energy reaction profile and evaluate rate constants. acs.org Similar approaches can be applied to understand the reactions of 2-butene, 1,4-dinitro-, such as its behavior under different reaction conditions and with various reagents.

Spectroscopic Property Predictions and Correlations for Structural Confirmation

Theoretical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. acs.org These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For instance, the vibrational frequencies calculated from the optimized geometry of 2-butene, 1,4-dinitro- can be correlated with the peaks observed in an experimental IR spectrum. Similarly, the chemical shifts in NMR spectroscopy can be predicted computationally, aiding in the assignment of signals to specific atoms in the molecule. The computational verification of UV and NMR spectra has been successfully applied to the adducts of cis-2-butene-1,4-dial. acs.org This approach provides a powerful means of structural elucidation and confirmation.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemistry and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure, including the stereochemistry of the C=C double bond, of 2-butene (B3427860), 1,4-dinitro-. rsc.org Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

The molecule can exist as two geometric isomers: (E)-2-butene, 1,4-dinitro- (trans) and (Z)-2-butene, 1,4-dinitro- (cis). These isomers are distinguishable by NMR due to the different spatial relationships between the substituents.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, two primary signals are expected: one for the olefinic protons (=CH) and another for the methylene (B1212753) protons (-CH₂-NO₂). The chemical shifts (δ) are significantly influenced by the strongly electron-withdrawing nitro groups. docbrown.info

Olefinic Protons (=CH-): These protons would appear at a downfield chemical shift, typically in the range of 5.5-7.0 ppm, due to the deshielding effect of the double bond and the nitro groups. The coupling constant (J-value) between these two protons is diagnostic of the alkene geometry. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the (Z)-isomer would show a smaller coupling constant (typically 6-12 Hz).

Methylene Protons (-CH₂-NO₂): These protons, being adjacent to the nitro groups, would also be shifted downfield, likely in the 4.5-5.5 ppm range. They would be coupled to the adjacent olefinic proton, resulting in a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info For 2-butene, 1,4-dinitro-, two distinct carbon signals are anticipated due to the molecule's symmetry.

Olefinic Carbons (=CH-): These carbons are expected to resonate in the 120-140 ppm region. The specific chemical shift can differ slightly between the (E) and (Z) isomers. docbrown.info

Methylene Carbons (-CH₂-NO₂): These carbons, directly attached to the electron-withdrawing nitro groups, would appear further downfield than typical sp³-hybridized carbons, likely in the 70-85 ppm range.

Dynamic NMR studies could potentially provide information on the rotational barrier around the C-C single bonds and other conformational dynamics of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Butene, 1,4-dinitro- Isomers

| Isomer | Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| (E)-isomer | ¹H | =C-H | 5.5 - 7.0 | Doublet of Triplets | JH,H(olefinic) = 12-18 |

| ¹H | -CH₂ -NO₂ | 4.5 - 5.5 | Doublet | JH,H(allylic) = ~5-7 | |

| ¹³C | =C -H | 120 - 140 | - | - | |

| ¹³C | -C H₂-NO₂ | 70 - 85 | - | - | |

| (Z)-isomer | ¹H | =C-H | 5.5 - 7.0 | Doublet of Triplets | JH,H(olefinic) = 6-12 |

| ¹H | -CH₂ -NO₂ | 4.5 - 5.5 | Doublet | JH,H(allylic) = ~5-7 | |

| ¹³C | =C -H | 120 - 140 | - | - | |

| ¹³C | -C H₂-NO₂ | 70 - 85 | - | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and characterizing the bonding within 2-butene, 1,4-dinitro-. jsscacs.edu.in These two techniques are complementary; a vibrational mode that is weak or inactive in IR may be strong in Raman, and vice-versa. libretexts.org

The key functional groups in 2-butene, 1,4-dinitro- are the nitro groups (-NO₂), the carbon-carbon double bond (C=C), and the C-H bonds.

Nitro Group Vibrations: The nitro group has characteristic, strong absorption bands in the IR spectrum. The asymmetric stretching (νas(NO₂)) typically appears around 1500–1560 cm⁻¹, while the symmetric stretching (νs(NO₂)) is found at approximately 1330–1370 cm⁻¹. researchgate.net These bands are often very intense and are a clear indicator of the presence of nitro functionalities.

C=C Stretching: The C=C double bond stretching vibration is expected in the 1640-1680 cm⁻¹ region. docbrown.info The intensity of this peak can vary. In the IR spectrum of the more symmetrical (E)-isomer, this absorption may be weak or absent, whereas it should be IR-active for the less symmetrical (Z)-isomer. docbrown.info Conversely, the C=C stretch is generally strong in the Raman spectrum.

C-H Vibrations: Olefinic C-H stretching vibrations occur above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. Olefinic C-H bending vibrations are also characteristic; for the (E)-isomer, a strong out-of-plane bend is expected around 960-980 cm⁻¹, while the (Z)-isomer shows a similar band around 665-730 cm⁻¹. docbrown.info

Table 2: Characteristic Vibrational Frequencies for 2-Butene, 1,4-dinitro-

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric Stretch | -NO₂ | 1500 - 1560 | Strong | Medium-Strong |

| Symmetric Stretch | -NO₂ | 1330 - 1370 | Strong | Medium-Strong |

| Stretch | C=C | 1640 - 1680 | Weak/Inactive (E), Medium (Z) | Strong |

| Stretch | =C-H | 3010 - 3040 | Medium | Medium |

| Stretch | -CH₂- | 2850 - 2960 | Medium | Medium |

| Out-of-plane Bend | =C-H (E-isomer) | 960 - 980 | Strong | Weak |

| Out-of-plane Bend | =C-H (Z-isomer) | 665 - 730 | Strong | Weak |

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 2-butene, 1,4-dinitro- and for elucidating its structure through analysis of its fragmentation patterns. It is also used to identify products in reaction mixtures. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation into smaller, charged species.

The molecular weight of 2-butene, 1,4-dinitro- (C₄H₆N₂O₄) is 146.10 g/mol . The molecular ion peak [M]⁺ would therefore be observed at an m/z (mass-to-charge ratio) of 146.

Common fragmentation pathways for nitroalkanes involve the loss of the nitro group (NO₂, 46 Da) or a nitroxy group (·O-N=O). Cleavage of the carbon-carbon bonds is also expected.

Key expected fragmentation patterns include:

Loss of a Nitro Group: A prominent peak would be expected at m/z 100 ([M - NO₂]⁺), resulting from the cleavage of a C-N bond.

Loss of Nitrous Acid: A peak at m/z 99 ([M - HNO₂]⁺) could occur via a rearrangement process.

Cleavage of the Butene Chain: Fragmentation of the C-C bonds in the butene backbone would lead to various smaller fragments. For instance, cleavage at the center of the double bond could lead to fragments corresponding to [C₂H₃NO₂]⁺ (m/z 73).

Loss of both Nitro Groups: A fragment corresponding to the butene dication or related C₄H₆ species could potentially be observed at m/z 54.

Analysis of these patterns provides a "fingerprint" that confirms the structure of the molecule and can be used to distinguish it from its isomers. libretexts.orglibretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Butene, 1,4-dinitro-

| m/z | Proposed Fragment Ion | Formula | Notes |

| 146 | [C₄H₆N₂O₄]⁺ | [M]⁺ | Molecular Ion |

| 100 | [C₄H₆NO₂]⁺ | [M - NO₂]⁺ | Loss of a nitro group |

| 99 | [C₄H₅NO₂]⁺ | [M - HNO₂]⁺ | Loss of nitrous acid |

| 73 | [C₂H₃NO₂]⁺ | - | Cleavage of the butene chain |

| 54 | [C₄H₆]⁺ | [M - 2NO₂]⁺ | Loss of both nitro groups |

| 46 | [NO₂]⁺ | - | Nitro group fragment |

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of 2-butene, 1,4-dinitro- in the solid state. arizona.edu This technique provides precise measurements of bond lengths, bond angles, and torsional angles, allowing for an unambiguous determination of the molecular conformation and configuration (E/Z isomerism). libretexts.org

An XRD analysis of 2-butene, 1,4-dinitro- would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal's unit cell. arxiv.org

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic Coordinates: The precise (x, y, z) position of each atom in the molecule.

Bonding Information: From the atomic coordinates, exact bond lengths (e.g., C=C, C-C, C-N, N-O) and bond angles (e.g., C-C-N, O-N-O) can be calculated.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal, identifying non-covalent interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure.

This data is crucial for understanding the physical properties of the compound and for computational modeling efforts.

Table 4: Structural Parameters Obtainable from X-ray Diffraction

| Parameter | Description | Significance |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C=C, C-N). | Provides insight into bond order and strength. |

| Bond Angles | The angle formed by three connected atoms (e.g., O-N-O). | Defines the local geometry around an atom. |

| Torsional Angles | The angle between two planes defined by four connected atoms. | Describes the conformation around a single bond. |

| Planarity | The degree to which a group of atoms lies in the same plane. | Confirms the geometry of the alkene and nitro groups. |

| Crystal Packing | The arrangement of molecules relative to each other in the unit cell. | Explains solid-state properties like density and melting point. |

In-situ and Operando Spectroscopic Methods for Real-time Reaction Monitoring

In-situ (in place) and operando (working) spectroscopic methods are advanced analytical techniques used to study chemical reactions as they happen, providing real-time information on reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.comresearchgate.net These methods are particularly valuable for understanding the synthesis and reactivity of energetic or reactive compounds like 2-butene, 1,4-dinitro-.

For instance, the synthesis of 2-butene, 1,4-dinitro-, which may involve the nitration of a butene derivative, could be monitored in real-time.

In-situ IR or Raman Spectroscopy: By inserting a fiber-optic probe into the reaction vessel, the progress of the reaction can be followed. For example, one could monitor the decrease in the intensity of the C=C stretching vibration of the starting material and the simultaneous increase in the characteristic -NO₂ bands of the product. rsc.org This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Operando NMR Spectroscopy: For certain reactions, it is possible to use a flow-through NMR tube placed directly in the spectrometer to monitor the reaction mixture. chemrxiv.org This would provide detailed structural information on all species present in the solution, including reactants, products, and any intermediates, as the reaction progresses. acs.org

Combined Techniques: Combining methods, such as UV-Vis and NMR, can provide complementary information. chemrxiv.org For example, UV-Vis can track the concentration of colored species (like many nitro compounds), while NMR provides detailed structural data.

These techniques are powerful for gaining a fundamental understanding of reaction pathways, such as the electrochemical oxidation of related compounds like 1,4-dinitrobut-2-ene-d₆, where intermediates can be identified. rsc.org

Environmental Transformation and Degradation Pathways of 2 Butene, 1,4 Dinitro

Biodegradation Mechanisms and Pathways

The biodegradation of nitroaliphatic compounds, such as 2-Butene (B3427860), 1,4-dinitro-, can proceed through several microbial metabolic pathways. Bacteria capable of utilizing nitroaliphatic compounds as growth substrates have been isolated, although they are less common than those that degrade nitroaromatic compounds. gatech.edu The presence of the nitro group, a strong electron-withdrawing feature, makes the compound susceptible to both oxidative and reductive enzymatic attacks.

Research on naturally occurring nitroaliphatic compounds like 3-nitropropionic acid has revealed specific enzymatic pathways for their degradation. asm.org Bacteria have been shown to grow on 3-nitropropionic acid as a sole source of carbon, nitrogen, and energy. The degradation pathway involves the conversion of the nitroalkane to its anionic nitronate form, which is then denitrated by a monooxygenase. asm.org This process yields malonic semialdehyde, nitrate (B79036), and nitrite (B80452). asm.org It is plausible that a similar enzymatic denitration could occur for 2-Butene, 1,4-dinitro-, potentially initiated by a monooxygenase or dioxygenase to remove the nitro groups.

Furthermore, the reduction of the nitro group is a common biological transformation. nih.gov In bacteria and yeast, the two-electron reduction of non-aromatic nitroalkenes to nitroalkanes has been observed. nih.gov For 2-Butene, 1,4-dinitro-, this would result in the formation of 1,4-diamino-2-butene (B105672). The subsequent degradation of the resulting amino-alkene could then proceed through more common metabolic pathways. The initial reduction of the nitro groups can also proceed via a nitroso intermediate to a hydroxylamine (B1172632) derivative. cswab.org

Table 1: Potential Biodegradation Pathways and Enzymes for Nitroaliphatic Compounds

| Degradation Step | Enzyme Class | Potential Intermediate(s) | Final Product(s) | Source Compound(s) |

| Denitration | Monooxygenase/Dioxygenase | Butene-1,4-dial, Nitrite, Nitrate | Carbon dioxide, Water | 3-Nitropropionic acid asm.org |

| Nitro Group Reduction | Nitroreductase | 1-amino-4-nitro-2-butene, 1,4-diamino-2-butene | Further degradation products | Nitroalkenes nih.gov |

| Initial Reduction | Nitroreductase | 1-hydroxylamino-4-nitro-2-butene | Further degradation products | Nitroaromatics cswab.org |

Photochemical Degradation and Photoreactivity in Environmental Media

The presence of the carbon-carbon double bond and nitro groups in 2-Butene, 1,4-dinitro- suggests that it will be susceptible to photochemical degradation. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule, initiating a variety of photochemical reactions.

One potential pathway is the photochemical rearrangement of the unsaturated nitro compound. acs.org This can lead to the formation of various isomers and other photoproducts. Additionally, visible-light-induced photochemical transformations of nitroalkanes to oximes, nitrones, and hydroxylamines have been reported, often catalyzed by photoredox catalysts. researchgate.netacs.orgnih.gov While these studies often focus on synthetic applications, they demonstrate the inherent photoreactivity of the nitro group in aliphatic compounds.

The double bond in 2-Butene, 1,4-dinitro- also makes it susceptible to reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). The reaction with •OH is a major degradation pathway for many organic compounds in the atmosphere and in sunlit surface waters. The rate of this reaction will be a key factor in determining the atmospheric lifetime of the compound if it is volatile.

A study on the synthesis of nitroalkenes through photochemical elimination highlights the potential for light-induced transformations of compounds with a nitro group attached to an alkyl chain. usf.edu This suggests that direct photolysis could be a significant degradation pathway for 2-Butene, 1,4-dinitro- in the environment.

Table 2: Potential Photochemical Degradation Pathways for Nitroalkenes

| Pathway | Reactant(s) | Product(s) | Environmental Media | Source Compound(s) |

| Photochemical Rearrangement | UV light | Isomers, other photoproducts | Water, Soil | Unsaturated nitro compounds acs.org |

| Photoredox Transformation | Visible light, photoredox catalyst | Oximes, Nitrones, Hydroxylamines | Water | Nitroalkanes researchgate.netacs.orgnih.gov |

| Reaction with Hydroxyl Radicals | •OH | Oxidized products | Atmosphere, Water | General organic compounds |

| Photochemical Elimination | UV light | Alkenes, Nitrite | Water, Soil | α-iodo nitroalkanes usf.edu |

Hydrolytic Stability and Transformation Products

The hydrolytic stability of 2-Butene, 1,4-dinitro- will depend on the pH and temperature of the surrounding environmental medium. The nitro groups are generally stable to hydrolysis under neutral environmental conditions. However, the presence of the double bond may influence the reactivity of the molecule.

Primary and secondary nitroalkanes can undergo hydrolysis under strongly acidic or basic conditions, a reaction known as the Nef reaction. lkouniv.ac.inarkat-usa.org This reaction typically involves the conversion of the nitroalkane to its nitronate salt, followed by acidification to yield an aldehyde or ketone and nitrous oxide. lkouniv.ac.inblogspot.com For 2-Butene, 1,4-dinitro-, this could potentially lead to the formation of 1,4-dioxo-2-butene. However, the conditions required for the Nef reaction are generally not found in the natural environment.

Under typical environmental pH ranges (5-9), the direct hydrolysis of the C-N bond in 2-Butene, 1,4-dinitro- is expected to be a slow process. However, the presence of other reactive functional groups introduced through other degradation pathways (e.g., hydroxyl groups from oxidation) could increase the susceptibility of the molecule to hydrolysis.

Oxidative and Reductive Degradation Processes

Oxidative and reductive processes are key in the environmental degradation of nitro-containing compounds.

Reductive Degradation: The nitro groups of 2-Butene, 1,4-dinitro- are susceptible to reduction under anaerobic conditions, which are common in sediments, groundwater, and anoxic zones of water bodies. The reduction can proceed stepwise, forming nitroso, hydroxylamino, and finally amino derivatives. blogspot.com The reduction of nitroalkenes to saturated amines can be achieved through catalytic hydrogenation or with reducing agents like iron metal or lithium aluminium hydride. scribd.com In the environment, similar reductions can be mediated by microorganisms or by abiotic reductants such as ferrous iron (Fe(II)) associated with mineral surfaces. The formation of 1,4-diamino-2-butene would significantly alter the chemical properties of the compound, making it more water-soluble and potentially more biodegradable. The reduction of nitroaromatic compounds with alkaline ascorbic acid has also been demonstrated, suggesting that natural organic matter could play a role in the reduction of 2-Butene, 1,4-dinitro-. researchgate.net

Oxidative Degradation: In aerobic environments, oxidative degradation will be a significant pathway. The double bond in 2-Butene, 1,4-dinitro- is susceptible to oxidation, for example, by ozone or hydroxyl radicals. This can lead to the cleavage of the double bond and the formation of smaller, more oxygenated compounds. The Fenton reaction, involving hydrogen peroxide and ferrous iron, is a potent advanced oxidation process that can degrade nitroaromatic compounds and could potentially degrade 2-Butene, 1,4-dinitro- by generating highly reactive hydroxyl radicals. kirj.ee These radicals can attack the double bond or the carbon backbone, leading to mineralization.

Denitrative radical-induced coupling reactions have been observed for β-nitrostyrenes, where radical species add to the nitro-bearing unsaturated carbon, leading to the formation of substituted alkenes and the release of the nitro group. rsc.org A similar radical-mediated process could potentially occur with 2-Butene, 1,4-dinitro- in the presence of naturally occurring radicals.

Table 3: Potential Oxidative and Reductive Degradation Pathways

| Process | Condition | Reactant(s) | Potential Product(s) | Source Compound(s) |

| Reductive | Anaerobic | Electrons (from microbes, minerals, or organic matter) | 1-amino-4-nitro-2-butene, 1,4-diamino-2-butene | Nitroalkenes scribd.com, Nitroaromatics researchgate.net |

| Oxidative | Aerobic | Hydroxyl radicals, Ozone | Carbonyls, Carboxylic acids, CO2 | Nitroaromatics kirj.ee, General organic compounds |

| Radical-Induced Denitration | Presence of radicals | Radicals | Substituted alkenes, Nitrite | β-nitrostyrenes rsc.org |

Advanced Applications in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Functionalized Organic Molecules

2-Butene (B3427860), 1,4-dinitro- serves as a versatile precursor for a variety of functionalized organic molecules. The nitro groups can be reduced to form amines, while the double bond can undergo various addition reactions. This dual reactivity allows for the introduction of diverse functionalities.

One key transformation is the reduction of the nitro groups to primary amines, yielding 1,4-diamino-2-butene (B105672). This diamine is a valuable building block in its own right. The reduction can be carried out using various reducing agents, including hydrogen gas with a catalyst. globalauthorid.com

Furthermore, the double bond in 2-Butene, 1,4-dinitro- can participate in reactions such as ozonolysis. For instance, the in situ production of 2-Butene, 1,4-dinitro- from 1,3-butadiene (B125203) and dinitrogen tetroxide, followed by ozonolysis, has been used to synthesize nitroacetaldehyde diethyl acetal. orgsyn.org The reactivity of the double bond also allows for additions, such as the addition of nitrogen dioxide, which can lead to the formation of tetranitro compounds. ucl.ac.uk

The following table summarizes some of the functionalized molecules synthesized from 2-Butene, 1,4-dinitro-.

| Precursor | Reagents/Conditions | Product | Application of Product |

| 2-Butene, 1,4-dinitro- | H₂/Catalyst | 1,4-Diamino-2-butene | Building block for complex molecules globalauthorid.com |

| 1,3-Butadiene and N₂O₄ (in situ formation of 2-Butene, 1,4-dinitro-) | O₃, Ethanol (B145695) | Nitroacetaldehyde diethyl acetal | Synthetic intermediate orgsyn.org |

| 2-Butene, 1,4-dinitro- | Nitrogen dioxide | Tetranitrobutane derivatives | Energetic materials research ucl.ac.uk |

Building Block for Heterocyclic Compounds and Complex Scaffolds

The chemical properties of 2-Butene, 1,4-dinitro- make it a useful building block for the synthesis of heterocyclic compounds and other complex molecular scaffolds. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com

The presence of two nitro groups and a double bond allows for various cyclization strategies. For example, the reduction of the nitro groups to amines, followed by reactions with diketones or other bifunctional electrophiles, can lead to the formation of various nitrogen-containing heterocycles. While direct examples starting from 2-Butene, 1,4-dinitro- are not extensively documented in readily available literature, the analogous reactivity of similar nitroalkenes suggests its potential in this area. growingscience.com The synthesis of complex structures often involves multi-step processes where the functionalities of the precursor are sequentially transformed. arabjchem.org

Integration into Polymer Architectures for Specific Material Properties

The bifunctional nature of 2-Butene, 1,4-dinitro- and its derivatives allows for their integration into polymer backbones, potentially imparting specific properties to the resulting materials. For instance, diols derived from butene structures, such as 2-butene-1,4-diol (B106632), are used as monomers in the production of polymers like polyurethanes and alkyd resins. chemicalbook.com

While direct polymerization of 2-Butene, 1,4-dinitro- is not a common application, its derivatives play a role. For example, the reduction of 2-Butene, 1,4-dinitro- to 1,4-diamino-2-butene provides a diamine monomer. Polyamides and polyimides with unique properties can be synthesized by reacting such diamines with diacids or their derivatives. The unsaturation in the backbone of these polymers can be a site for further cross-linking or functionalization. The incorporation of such monomers can influence properties like thermal stability, mechanical strength, and chemical resistance of the final polymer. mdpi.com The development of polymers with tailored properties is an active area of research, with applications in various fields, including coatings, adhesives, and advanced composites. mdpi.comresearchgate.net

Development of Novel Reagents and Catalysts

While 2-Butene, 1,4-dinitro- itself is not typically used directly as a reagent or catalyst, its derivatives have potential in these areas. The transformation of its functional groups can lead to the synthesis of ligands for metal catalysts or organocatalysts.

For instance, the synthesis of 1,4-diamino-2,butene from 2-Butene, 1,4-dinitro- provides a bidentate ligand. Such diamines can coordinate with various transition metals to form complexes that may exhibit catalytic activity in reactions like hydrogenation, oxidation, or carbon-carbon bond formation. nih.govacs.org The development of new catalysts is crucial for advancing chemical synthesis, enabling more efficient and selective reactions.

Furthermore, phosphonium (B103445) salts derived from related butene structures, such as 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate, have been shown to be efficient oxidizing agents in various organic transformations, including the synthesis of heterocyclic compounds like pyrimidin-2(1H)-ones and 1,3,4-oxadiazoles. researchgate.net This highlights the potential for butene-based scaffolds to be transformed into valuable reagents.

Design and Synthesis of Energetic Precursors

2-Butene, 1,4-dinitro- is a molecule of significant interest in the field of energetic materials due to its high nitrogen and oxygen content. ontosight.ai It can serve as a precursor for the synthesis of more complex and powerful energetic compounds. rsc.org

The nitration of related butene derivatives is a common strategy for synthesizing energetic materials. icm.edu.pl For example, 1,2,4-butanetriol (B146131), a precursor to the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN), can be synthesized through various routes, some of which involve butene intermediates. researchgate.netnih.gov The presence of nitro groups in 2-Butene, 1,4-dinitro- makes it an attractive starting point for synthesizing other polynitro compounds, which are often sought after for their high energy density. dtic.milchemistry-chemists.comresearchgate.netacs.org

The general approach involves further nitration or functionalization of the butene backbone to increase the number of energetic nitro groups and improve the oxygen balance of the molecule. The design and synthesis of new energetic materials are driven by the need for compounds with improved performance, stability, and safety characteristics. ontosight.aiicm.edu.pl

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Research Gaps

The primary academic discovery associated with 2-Butene (B3427860), 1,4-dinitro- is its synthesis through the nitration of 1,3-butadiene (B125203) using nitrogen oxides, a reaction that has been a subject of study for decades. vdoc.pub This process involves the 1,4-addition of nitrogen dioxide across the conjugated diene system. vdoc.pub Investigations have confirmed that this reaction pathway can yield 1,4-dinitro-2-butene as a major product. vdoc.pub Comprehensive reviews on nitro-functionalized analogues of 1,3-butadiene highlight that these compounds are valuable reagents in organic synthesis, particularly for creating heterocyclic compounds with potential applications in medicine. growingscience.comresearchgate.net

Despite these foundational findings, significant research gaps persist. A notable gap is the limited exploration of the various possible isomers of dinitro-1,3-butadiene. While five isomers are theoretically possible, the literature predominantly focuses on 1,4-dinitro-1,3-butadiene. growingscience.com There is a lack of extensive research into the synthesis, stability, and reactivity of other isomers. Furthermore, while the synthesis of related structures like 2,3-dimethyl-1,4-dinitro-3-butene has been documented, a systematic investigation into the influence of substituents on the properties and reactivity of the dinitrated butene core is not yet comprehensive. ucl.ac.uk The thermal decomposition pathways and kinetics of 2-Butene, 1,4-dinitro- itself are not as thoroughly studied as those of related dinitrate compounds, representing another area requiring further research. dtic.mil

Emerging Methodologies and Research Opportunities

The advancement of analytical and computational techniques presents significant opportunities for deepening the understanding of 2-Butene, 1,4-dinitro-.

Computational Chemistry: Density Functional Theory (DFT) calculations have proven effective in studying the reaction mechanisms of related compounds, such as the addition of nitrate (B79036) radicals to alkenes. researchgate.net This methodology can be applied to 2-Butene, 1,4-dinitro- to elucidate its formation mechanism, predict the stability of its different isomers, and explore potential reaction pathways. researchgate.net Computational studies can also predict thermodynamic properties and help understand factors controlling product distribution in synthesis reactions, potentially guiding the selective formation of specific isomers.

Advanced Spectroscopic and Analytical Techniques: Modern characterization methods are crucial for unambiguous structural confirmation and purity assessment. Comprehensive characterization using techniques such as 1H, 13C, and 15N Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Infrared (IR) spectroscopy, is essential. mdpi.com These methods, as applied to complex energetic materials, can provide detailed insights into the molecular structure of dinitrated butenes and their derivatives. mdpi.com Techniques like Thermogravimetric Analysis (TGA) can be employed to systematically evaluate thermal stability, a critical parameter for compounds with energetic potential.

These emerging methodologies create research opportunities in several areas:

Mechanistic Elucidation: Combining kinetic studies with DFT calculations to provide a complete picture of the nitration of butadiene and the subsequent isomerization or reactions of the dinitrated products.

Isomer-Specific Synthesis: Using computational predictions to design reaction conditions that favor the synthesis of less-studied isomers of dinitrated butenes.

Energetic Properties: A systematic evaluation of the energetic properties and thermal behavior of purified isomers using advanced thermal analysis techniques.

Potential for Further Scientific Exploration of Dinitrated Butenes

The scientific exploration of dinitrated butenes extends beyond the parent compound, 2-Butene, 1,4-dinitro-. The introduction of various substituents onto the butene backbone could lead to a wide array of novel compounds with tailored properties.

Synthesis of Analogues and Derivatives: Research into the synthesis of fluorinated analogues, such as hexafluoro-1,4-dinitro-2-butene, demonstrates the potential for creating dinitrated butenes with significantly altered chemical and physical properties. researchgate.netresearchgate.net Similarly, the synthesis of alkyl-substituted derivatives, like 2,3-dimethyl-1,4-dinitro-2-butene, opens the door to studying the electronic and steric effects of substituents on the molecule's reactivity and stability. ucl.ac.uk

Applications in Materials Science and Synthesis: Dinitrated butenes serve as versatile building blocks. Their conjugated system and the presence of electron-withdrawing nitro groups make them highly reactive dienophiles or reactants in various cycloaddition and nucleophilic addition reactions. growingscience.comresearchgate.net This reactivity can be harnessed to synthesize complex heterocyclic and carbocyclic molecules. growingscience.com Furthermore, the high nitrogen and oxygen content suggests potential applications as high-energy density materials or precursors for such materials, an area that has been explored for related polynitrated alkanes. mdpi.com

Future research in this area could focus on:

Developing a synthetic library of substituted dinitrated butenes to establish structure-property relationships.

Investigating the polymerization potential of dinitrated butenes to create novel energetic polymers or resins.

Exploring their utility as synthons in the total synthesis of complex natural products or pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 2-Butene, 1,4-dinitro-, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of 2-butene derivatives using nitric acid or mixed acid systems under controlled temperatures. Key parameters include stoichiometric ratios of nitrating agents (e.g., HNO₃:H₂SO₄), reaction time, and temperature (maintained below 50°C to avoid decomposition). Purification via fractional distillation or column chromatography is critical to isolate the product . Optimization requires monitoring intermediates using thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. How can researchers characterize the purity and structural integrity of 2-Butene, 1,4-dinitro-?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Analyze proton environments to confirm nitro group positions and alkene geometry.

- IR : Identify characteristic nitro (─NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : Compare fragmentation patterns with reference data from the EPA/NIH Mass Spectral Database .

Cross-validate with computational data (e.g., PubChem’s InChIKey) to resolve ambiguities .

Q. What safety protocols are essential for handling 2-Butene, 1,4-dinitro- in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.